REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:14]=[CH:13][S:12][CH:11]=2)[CH:5]=[C:6]([O:8]C)[CH:7]=1.[I-].[Na+].C[Si](Cl)(C)C>C(#N)C.O>[I:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([C:10]2[CH:14]=[CH:13][S:12][CH:11]=2)[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=C(C1)OC)C1=CSC=C1
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Name
|
|
Quantity
|
9.85 g
|
Type
|
reactant
|
Smiles
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[I-].[Na+]
|
Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
4.16 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)Cl
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
Then, the resulting light yellow suspension was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 48 h
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Duration
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48 h
|
Type
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EXTRACTION
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Details
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The organic compound was extracted into ethyl acetate (2×75 mL)
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Type
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WASH
|
Details
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the combined ethyl acetate extracts were washed with saturated sodium thiosulfate solution (100 mL)
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Type
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CUSTOM
|
Details
|
to remove the iodine color
|
Type
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WASH
|
Details
|
was also washed with brine solution (100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
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Then, the organic layer was dried over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The crude residue was purified
|
Type
|
WASH
|
Details
|
eluting with 0-20% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=C(C1)C1=CSC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.92 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |